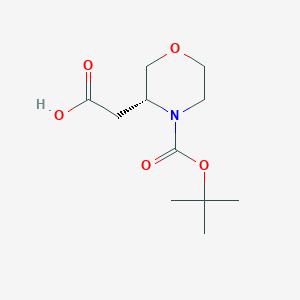

(R)-4-Boc-3-Morpholineacetic acid

Description

The exact mass of the compound (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466580 | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-03-1 | |

| Record name | (3R)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761460-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-Boc-3-Morpholineacetic Acid: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Properties, Synthesis, and Potential Applications of a Key Chiral Building Block

(R)-4-Boc-3-Morpholineacetic acid, a chiral morpholine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid heterocyclic structure and carboxylic acid functionality make it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, though a detailed synthesis protocol and specific biological activity data remain largely proprietary or unpublished in accessible literature.

Core Chemical Properties

This compound, identified by the CAS number 761460-03-1, possesses a well-defined chemical structure. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthetic manipulations, a crucial feature in the construction of intricate drug candidates.

| Property | Value | Source(s) |

| IUPAC Name | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | [1][2] |

| CAS Number | 761460-03-1 | [1][3] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Appearance | White to off-white solid/powder | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

Spectroscopic Data

While specific spectral data is not publicly available, chemical suppliers confirm that the 1H NMR spectra of their products conform to the expected structure of this compound.

Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals and are likely held as proprietary information by chemical manufacturers. However, general synthetic strategies for chiral morpholine derivatives often involve multi-step sequences starting from commercially available chiral precursors. The synthesis of morpholine rings can be achieved through various methods, including the cyclization of amino alcohols. The introduction of the acetic acid side chain and the Boc-protection of the nitrogen are standard transformations in organic synthesis.

A generalized conceptual workflow for the synthesis is presented below.

Caption: Conceptual Synthesis Workflow.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5][6] Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This compound, as a chiral building block, is particularly valuable for creating stereochemically defined drug candidates.

Its primary application lies in its use as a constrained amino acid isostere, particularly as a proline bioisostere. The defined stereochemistry and the carboxylic acid handle allow for its incorporation into peptide mimics and small molecules designed to interact with specific biological targets, such as enzymes and receptors. The Boc protecting group facilitates its use in solid-phase and solution-phase peptide synthesis.

While specific examples of its use in late-stage drug candidates are not prevalent in the public domain, it is actively used in early-stage discovery programs. For instance, morpholine derivatives have been investigated as inhibitors of various enzymes, including kinases.[7]

Potential Signaling Pathway Involvement

Given the broad utility of morpholine-containing compounds in medicinal chemistry, this compound could be used to synthesize inhibitors targeting a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders. The specific pathway would be determined by the overall structure of the final molecule synthesized using this building block.

Below is a hypothetical experimental workflow for screening a compound library that could include derivatives of this compound against a protein kinase.

Caption: Kinase Inhibition Screening Workflow.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its utility stems from the desirable properties of the morpholine scaffold and the synthetic flexibility afforded by the Boc protecting group and carboxylic acid functionality. While detailed public data on its physical properties, specific synthesis, and biological activity are limited, its role as a key intermediate in the creation of novel therapeutics is well-recognized within the scientific community. Researchers and drug development professionals can leverage this building block to explore new chemical space and design next-generation therapeutics with potentially improved efficacy and pharmacokinetic profiles.

References

- 1. 761460-03-1|(R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2-(4-((Tert-butoxy)carbonyl)morpholin-3-yl)acetic acid | C11H19NO5 | CID 22487663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-Boc-3-Morpholineacetic Acid: A Core Component in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-(tert-butoxycarbonyl)-3-morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, combining a morpholine scaffold with a protected amino acid analogue, make it a valuable component in the synthesis of complex bioactive molecules, particularly in the realm of peptidomimetics and drugs targeting the central nervous system. This guide provides a comprehensive overview of its physicochemical properties, synthetic considerations, and applications in drug discovery.

Physicochemical Properties

(R)-4-Boc-3-Morpholineacetic acid is a white solid at room temperature. A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 761460-03-1 |

| Melting Point | 74-78°C |

| Storage Condition | 2-8°C |

The Role of the Morpholine Scaffold in Drug Design

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[1] In the context of central nervous system (CNS) drug discovery, the morpholine moiety is particularly valuable due to its ability to modulate physicochemical properties that favor crossing the blood-brain barrier.[2] The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure can engage in various interactions with biological targets, contributing to enhanced potency and selectivity.[1][2]

Applications in Drug Synthesis and Development

This compound serves as a crucial intermediate in the synthesis of sophisticated molecular architectures.[3] Its primary applications lie in its use as a chiral building block and a constrained amino acid surrogate.

Chiral Building Block in Peptide Synthesis

The stereochemical purity of this compound is critical for its application in the synthesis of stereospecific pharmaceuticals.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[3] This protecting group is stable under various reaction conditions and can be selectively removed, enabling the stepwise elongation of peptide chains.[3]

As a proline surrogate, the rigid morpholine structure can induce specific conformations, such as β-turns, in peptide backbones. This is instrumental in the design of peptidomimetics with enhanced stability and biological activity.

Experimental Protocols: A General Synthetic Strategy

The synthesis would likely commence from a suitable chiral precursor, such as (R)-3-morpholinecarboxylic acid. The key transformations would involve the protection of the secondary amine with a Boc group and the subsequent homologation of the carboxylic acid to the corresponding acetic acid.

Step 1: Boc Protection

The secondary amine of (R)-3-morpholinecarboxylic acid would be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as sodium hydroxide or triethylamine, in an appropriate solvent system like a mixture of water and dioxane or tetrahydrofuran.

Step 2: Homologation

The resulting (R)-4-Boc-3-morpholinecarboxylic acid would then undergo a homologation reaction to extend the carbon chain by one methylene group. A common method for this transformation is the Arndt-Eistert synthesis. This would involve converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with diazomethane to form a diazoketone. Finally, a Wolff rearrangement, often catalyzed by a silver salt in the presence of water, would yield the desired this compound.

It is crucial to note that this is a generalized protocol, and the specific reaction conditions, such as temperature, reaction time, and purification methods, would require empirical optimization for optimal yield and purity.

Signaling Pathways: An Indirect Influence

As a synthetic building block, this compound does not directly participate in cellular signaling pathways. However, its incorporation into drug molecules can significantly influence their interaction with biological targets that are components of these pathways. For instance, morpholine-containing compounds have been developed as inhibitors of various kinases and receptors involved in cancer and inflammatory signaling. The rigid conformation imparted by the morpholine scaffold can orient other pharmacophoric elements of the drug molecule for optimal binding to the active site of a target protein, thereby modulating its activity and the downstream signaling cascade.

References

- 1. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

- 2. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

The Landscape of (R)-4-Boc-3-Morpholineacetic Acid Analogs in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Boc-3-Morpholineacetic acid, a chiral building block incorporating a protected morpholine scaffold, has garnered significant interest in medicinal chemistry. Its inherent structural features offer a versatile platform for the synthesis of novel bioactive molecules. This technical guide delves into the core aspects of its structural analogs, providing a foundational understanding for researchers engaged in the design and development of next-generation therapeutics.

Core Structure and Chemical Properties

This compound is characterized by the following chemical properties:

| Property | Value |

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol [1] |

| CAS Number | 761460-03-1[1][2] |

| Appearance | White to off-white powder[3] |

| Purity | ≥ 97%[3] |

| Storage Conditions | Room Temperature[3] or 2-8°C[4] |

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs.[1] Its prevalence stems from its favorable physicochemical, biological, and metabolic properties. The inclusion of the morpholine scaffold can enhance drug-like properties, including potency and pharmacokinetics.[1] This versatile building block can be readily incorporated and modified, making it an attractive starting point for the synthesis of diverse compound libraries.[1]

Applications in Drug Discovery and Development

This compound and its analogs are primarily utilized as chiral building blocks in the synthesis of complex pharmaceutical agents.[3][5] The Boc (tert-butyloxycarbonyl) protecting group facilitates selective deprotection, enabling the controlled assembly of intricate molecular architectures, particularly in peptide-based therapeutics.[3][6]

The inherent stereochemistry of the (R)-enantiomer is crucial for achieving stereospecific interactions with biological targets, a key consideration in the development of potent and selective drugs.[5] This makes it a valuable component for structure-activity relationship (SAR) studies, particularly in the exploration of central nervous system agents and enzyme inhibitors.[5]

Experimental Synthesis Workflow

The general workflow for the synthesis of structural analogs of this compound typically involves a series of well-established organic chemistry reactions. The following diagram illustrates a conceptual workflow.

Caption: A generalized workflow for the synthesis of analogs.

Structure-Activity Relationship (SAR) Logic

The exploration of structural analogs is guided by the principles of Structure-Activity Relationship (SAR), where systematic modifications to the core structure are correlated with changes in biological activity.

Caption: Iterative cycle of SAR studies for lead optimization.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jopir.in [jopir.in]

- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

(R)-4-Boc-3-Morpholineacetic Acid: A Chiral Building Block for Drug Discovery

(R)-4-(tert-Butoxycarbonyl)-3-morpholineacetic acid , commonly referred to as (R)-4-Boc-3-morpholineacetic acid, is a valuable chiral building block in medicinal chemistry and drug development. Its unique structural features, including the morpholine core, the carboxylic acid functionality, and the stereocenter at the 3-position, make it a versatile synthon for the creation of complex, biologically active molecules. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 761460-03-1 | [1] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C | N/A |

| IUPAC Name | 2-[(3R)-4-(tert-butoxycarbonyl)morpholin-3-yl]acetic acid | [2] |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--OCC1 | [2] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single publication, a plausible synthetic route can be constructed based on established methods for the synthesis of chiral morpholine derivatives from amino acids. A likely precursor for this synthesis is (R)-2-amino-4-(2-hydroxyethoxy)butanoic acid, which can be cyclized and subsequently protected.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for the synthesis of related compounds. Researchers should optimize these conditions for their specific needs.

Step 1: Synthesis of (R)-Morpholin-3-ylacetic acid

-

To a solution of (R)-2-amino-4-(2-hydroxyethoxy)butanoic acid (1 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (R)-morpholin-3-ylacetic acid.

Step 2: Synthesis of this compound

-

Dissolve (R)-morpholin-3-ylacetic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or acetonitrile) and water.

-

Add a base such as sodium bicarbonate or triethylamine (2-3 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) in the same organic solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the morpholine ring protons (multiplets, ~3.0-4.0 ppm), the methylene protons of the acetic acid side chain (doublet of doublets, ~2.5-2.8 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the morpholine ring carbons (~40-70 ppm), the methylene carbon of the acetic acid side chain (~35-40 ppm), and the carbonyl carbons of the Boc group and the carboxylic acid (~155 ppm and >170 ppm, respectively). |

| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 244.1. |

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The chiral nature of this compound makes it particularly useful for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for biological activity and safety.

Peptide-Based Therapeutics

This compound is a key intermediate in the synthesis of peptide-based therapeutics. The Boc (tert-butyloxycarbonyl) protecting group allows for its use in solid-phase peptide synthesis (SPPS) and solution-phase peptide couplings. The morpholine ring can act as a constrained dipeptide isostere, introducing conformational rigidity into a peptide backbone, which can lead to enhanced binding affinity and proteolytic stability.

The general workflow for incorporating this compound into a peptide sequence is outlined below.

Chiral Building Block for Small Molecules

Beyond peptidomimetics, this compound serves as a versatile chiral building block for the synthesis of a wide range of small molecule drug candidates. The carboxylic acid can be readily converted into other functional groups, such as amides, esters, and alcohols, providing a handle for further molecular elaboration. The morpholine nitrogen, after deprotection of the Boc group, can be functionalized through various reactions, including alkylation, acylation, and reductive amination. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in peptide synthesis and as a scaffold for small molecule drug discovery makes it a compound of significant interest to researchers in the pharmaceutical and biotechnology industries. While detailed synthetic procedures and comprehensive analytical data are not widely published, the information available from suppliers and the broader literature on morpholine synthesis provides a solid foundation for its use in research and development. Further exploration of its applications is likely to lead to the discovery of novel and improved therapeutic agents.

References

An In-depth Technical Guide on the Discovery and Development of (R)-4-Boc-3-Morpholineacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Boc-3-Morpholineacetic acid, a chiral building block with the CAS number 761440-03-1, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its rigid morpholine scaffold and stereochemically defined acetic acid side chain make it an attractive component for introducing specific spatial arrangements in drug candidates, thereby influencing their pharmacological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a particular focus on its role in the development of the GPR139 agonist, TAK-041. Detailed experimental protocols, quantitative data, and a depiction of the relevant signaling pathway are presented to facilitate its use in drug discovery and development.

Introduction: The Emergence of a Versatile Chiral Building Block

This compound is a synthetic, non-natural amino acid derivative that has garnered attention in medicinal chemistry for its utility as a chiral building block. The morpholine ring, a privileged scaffold in drug discovery, often imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and metabolic stability. The (R)-configuration of the acetic acid substituent at the 3-position provides a key stereochemical element for specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthesis of more complex molecules.

While the exact historical discovery of this specific compound is not extensively documented in publicly available literature, its development is intrinsically linked to the broader exploration of chiral morpholine derivatives as pharmacologically active agents. Its primary application to date has been in the synthesis of modulators of G protein-coupled receptors (GPCRs), highlighting its importance in the development of novel therapeutics.

Synthesis and Physicochemical Properties

The enantioselective synthesis of this compound is crucial for its application in drug development. A plausible and efficient synthetic route commences from the readily available chiral precursor, D-serine. The synthesis involves a multi-step sequence that establishes the morpholine ring and the desired stereochemistry.

Physicochemical Data

| Property | Value |

| CAS Number | 761440-03-1 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Proposed Synthetic Pathway

The synthesis of this compound can be logically constructed based on established chemical transformations, including a synthetic route for the analogous (S)-enantiomer. The key steps are outlined below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous syntheses and established chemical methodologies.

Step 1: Esterification of D-Serine D-serine is reacted with an alcohol (e.g., methanol or tert-butanol) in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to protect the carboxylic acid functionality.

Step 2: N-Chloroacetylation The resulting D-serine ester is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an inert solvent like dichloromethane to yield the N-chloroacetyl derivative.

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis) The N-chloroacetylated serine ester is treated with a strong base, such as sodium ethoxide, in a suitable solvent like toluene. This promotes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the morpholinone ring.

Step 4: Reduction of the Lactam The carbonyl group of the morpholinone ring is reduced to a methylene group. This can be achieved using a reducing agent like sodium borohydride in the presence of a Lewis acid such as aluminum trichloride, or with borane-tetrahydrofuran complex.

Step 5: N-Boc Protection The secondary amine of the morpholine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

Step 6: Arndt-Eistert Homologation The ester group is first hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then converted to its acid chloride using a reagent like oxalyl chloride or thionyl chloride. The acid chloride is then reacted with diazomethane to form a diazoketone. Finally, a Wolff rearrangement of the diazoketone in the presence of a silver catalyst and water yields the homologated this compound.

Application in Drug Development: The Case of TAK-041

A significant application of this compound is in the synthesis of the clinical candidate TAK-041 (Zelatriazin) , a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1][2] TAK-041 was investigated for the treatment of negative symptoms associated with schizophrenia.[1][3]

Role of this compound in TAK-041 Synthesis

This compound serves as a key chiral building block to introduce the (R)-morpholineacetic acid moiety into the final structure of TAK-041. The synthesis of TAK-041 involves the coupling of this building block with other synthetic intermediates. The overall synthetic yield for the final steps in the production of TAK-041 has been reported to be around 60%.[2]

Biological Target and Mechanism of Action of TAK-041

TAK-041 is an agonist of GPR139, an orphan GPCR that is highly expressed in the central nervous system, particularly in the habenula.[1] The habenula is a brain region implicated in the regulation of mood, motivation, and reward pathways.

GPR139 Signaling Pathway

Activation of GPR139 by an agonist like TAK-041 primarily initiates signaling through the Gq/11 family of G proteins.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal activity in the habenula and other brain regions.[5]

Caption: GPR139 signaling pathway activated by TAK-041.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield of TAK-041 (final steps) | ~60% | [2] |

| In vitro potency of TAK-041 (hGPR139) | 22 nM (EC₅₀) | [2] |

Conclusion

This compound is a key chiral building block with demonstrated utility in the synthesis of complex drug candidates. Its enantioselective synthesis, likely originating from D-serine, provides a versatile intermediate for introducing the morpholine scaffold with a defined stereocenter. The successful application of this building block in the development of the GPR139 agonist TAK-041 underscores its importance in modern medicinal chemistry. This technical guide provides a foundational understanding of its synthesis and application, which can aid researchers in the design and development of novel therapeutics targeting a range of diseases. Further disclosure of detailed synthetic procedures and the exploration of this building block in the synthesis of other bioactive molecules will continue to expand its utility in the pharmaceutical sciences.

References

- 1. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. The GPR139 agonist TAK-041 produces time-dependent alterations to cerebral blood flow and reward system function in patients with schizophrenia: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (R)-4-Boc-3-Morpholineacetic Acid

(R)-4-Boc-3-Morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid morpholine scaffold, combined with the stereocenter at the 3-position and the carboxylic acid functionality, makes it a valuable component in the synthesis of complex, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthetic strategies. Accurate spectroscopic characterization is paramount to confirm the structure, purity, and stereochemical integrity of this molecule. This guide provides a detailed overview of the expected spectroscopic data and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and comparison with similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~1.45 | s | 9H | Boc (C(CH₃)₃) |

| ~2.50 - 2.80 | m | 2H | -CH₂-COOH |

| ~3.00 - 4.00 | m | 7H | Morpholine ring protons (H-2, H-3, H-5, H-6) |

| ~10.0 - 12.0 | br s | 1H | Carboxylic acid (-COOH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~28.5 | Boc (-C(CH₃)₃) |

| ~40.0 | -CH₂-COOH |

| ~45.0 - 55.0 | Morpholine C-3, C-5 |

| ~67.0 | Morpholine C-2, C-6 |

| ~80.0 | Boc (-C(CH₃)₃) |

| ~155.0 | Boc (C=O) |

| ~175.0 | Carboxylic acid (C=O) |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (alkane) |

| ~1710-1760 | Strong | C=O stretch (carboxylic acid) |

| ~1680-1700 | Strong | C=O stretch (Boc carbamate) |

| ~1160-1250 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion |

| 246.13 | [M+H]⁺ |

| 268.11 | [M+Na]⁺ |

| 146.08 | [M+H-Boc]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Protocol

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, filter it through a small plug of glass wool directly into the NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[1]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-2 second relaxation delay).[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

-

Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1][2] Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. The O-H stretch of the carboxylic acid is expected to be a very broad band from 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will be an intense band around 1760-1690 cm⁻¹.[3][4]

-

3. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI) Mass Spectrometry Protocol

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL in the same solvent.[5]

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI-MS parameters for positive ion mode. Typical settings include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a source temperature of 100-150°C.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chiral building block like this compound.

Caption: Workflow for the spectroscopic analysis of a chiral building block.

This comprehensive approach ensures the unambiguous identification and quality control of this compound, a critical step for its application in research and drug development.

References

(R)-4-Boc-3-Morpholineacetic Acid: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (R)-4-Boc-3-Morpholineacetic acid, a key chiral building block in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's physicochemical properties, predicted solubility in various solvents, and expected stability under different conditions. Detailed experimental protocols for determining these characteristics are also provided to support laboratory applications.

Introduction

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1] Its structure, featuring a morpholine ring, a chiral center, and a Boc-protecting group, makes it a versatile component in peptide synthesis and other areas of medicinal chemistry. Understanding the solubility and stability of this compound is paramount for its effective use in chemical reactions, formulation development, and for ensuring the quality and reproducibility of experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and should be considered as a general guideline.

| Property | Value | Reference |

| CAS Number | 761460-03-1 | [2] |

| Molecular Formula | C₁₁H₁₉NO₅ | |

| Molecular Weight | 245.27 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 74-78 °C | |

| Storage Temperature | 2-8 °C | [2] |

| Purity | ≥97.5% (HPLC) |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic Boc group limits aqueous solubility, although the carboxylic acid and morpholine moieties provide some polarity. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid and morpholine oxygen and nitrogen. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Dimethylformamide (DMF) | Readily Soluble | A polar aprotic solvent known to be effective for dissolving Boc-protected amino acids.[4] |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | A strong polar aprotic solvent, often used to create stock solutions of sparingly soluble compounds.[4] |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis involving Boc-protected compounds. |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent commonly used in HPLC analysis of such compounds. |

| Ethyl Acetate | Moderately Soluble | A less polar solvent where solubility might be lower compared to more polar options. |

| Hexanes/Heptane | Insoluble | Non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, DMF, etc.)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand to let the excess solid settle.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[9]

-

Acidic Conditions: The Boc group is expected to be cleaved in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid.[10] The rate of cleavage is dependent on the acid concentration and temperature.

-

Basic Conditions: The compound is expected to be stable under basic conditions, making it compatible with reaction conditions employing bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide at moderate temperatures.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures may lead to degradation. Thermal deprotection of Boc groups can occur at elevated temperatures, sometimes without the need for an acid catalyst.[11][12][13][14]

-

Photostability: Specific photostability data is not available. However, compounds of this class are not typically considered to be highly photosensitive unless they possess a specific chromophore that absorbs in the UV-Vis range. A formal photostability study would be required to confirm this.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, thus allowing for accurate quantification of the remaining compound. Forced degradation studies are performed to generate these degradation products and to assess the intrinsic stability of the molecule.

A. HPLC Method Development (General Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure separation of the parent compound from any potential degradants.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 210-220 nm, where the amide chromophore absorbs).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).

B. Forced Degradation Studies:

-

Acid Hydrolysis:

-

Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

-

Analyze samples at various time points.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) for a specified period.

-

Dissolve the stressed solid in the diluent and analyze.

-

Also, heat a solution of the compound at a high temperature (e.g., 80 °C) and analyze at different time points.

-

-

Photodegradation:

-

Expose a solution of the compound and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Analyze samples at various time points.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Caption: Workflow for Forced Degradation and Stability Testing.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility and expected stability of this compound, along with detailed experimental protocols for their determination. While specific quantitative data for this compound is limited in the public domain, the information presented herein, based on the known properties of analogous structures, serves as a valuable resource for researchers in the pharmaceutical sciences. The provided methodologies will enable scientists to accurately determine the solubility and stability of this important building block, facilitating its effective use in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 761460-03-1 [chemicalbook.com]

- 3. H64654.03 [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 7. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles [mdpi.com]

- 8. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of (R)-4-Boc-3-Morpholineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid morpholine scaffold and stereochemically defined acetic acid side chain make it an attractive starting material for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled derivatization and integration into larger molecular frameworks, such as peptide-based therapeutics and small molecule inhibitors.[1] This document provides detailed protocols for the synthesis of the core molecule and its subsequent derivatization via amide coupling, along with relevant data and visualizations to guide researchers in their synthetic endeavors.

Data Presentation

Table 1: Summary of Commercially Available this compound

| Parameter | Value | Reference |

| Purity | ≥97% - 99% | [2] |

| Molecular Formula | C₁₀H₁₇NO₅ | |

| Molecular Weight | 231.25 g/mol | |

| CAS Number | 869681-70-9 |

Table 2: Representative Yields for Amide Coupling Reactions of Carboxylic Acids

| Coupling Reagent | Typical Yield (%) | Key Advantages | Reference |

| HATU | > 90% | High efficiency, fast reaction times, low racemization | [3] |

| EDC/NHS | > 85% | Water-soluble byproducts, mild reaction conditions | [3] |

| DCC/HOBt | > 80% | High activation efficiency | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on the enantioselective synthesis of related morpholine-2-carboxylic acids.[5] It involves the key step of an enzyme-catalyzed kinetic resolution.

Workflow Diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 761460-03-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: (R)-4-Boc-3-Morpholineacetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a chiral building block increasingly utilized in the design of novel peptidomimetics and therapeutic peptides. The incorporation of the morpholine scaffold can impart favorable pharmacological properties, including enhanced metabolic stability, improved solubility, and potentially increased binding affinity to biological targets. The morpholine ring acts as a rigid constraint, influencing the peptide backbone conformation, which can be advantageous for optimizing target recognition and biological activity.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₅ | N/A |

| Molecular Weight | 245.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97% | N/A |

| Storage | 2-8°C | N/A |

Application in Peptide Synthesis

This compound can be incorporated into peptide sequences using standard Boc-SPPS protocols. However, due to the steric hindrance of the morpholine ring, optimization of coupling conditions may be necessary to ensure high coupling efficiency.

Recommended Resins for Boc-SPPS

The choice of resin is critical for successful peptide synthesis. For peptides with a C-terminal carboxylic acid, the following resins are recommended:

-

Merrifield resin: A common choice for Boc-SPPS.

-

PAM (Phenylacetamidomethyl) resin: Offers good stability to the acidic conditions of Boc deprotection.

-

Hydroxymethyl polystyrene resin: Another suitable option for generating peptide acids.

For peptides with a C-terminal amide, the following resins are recommended:

-

MBHA (4-Methylbenzhydrylamine) resin: The standard resin for producing peptide amides via Boc-SPPS.

-

BHA (Benzhydrylamine) resin: An alternative to MBHA resin.

General Workflow for Peptide Synthesis

The general workflow for incorporating this compound into a peptide sequence via Boc-SPPS is depicted below.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Peptide Containing this compound

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Morpholine-Gly) on MBHA resin to yield a C-terminally amidated peptide.

Materials:

-

MBHA resin (100-200 mesh, substitution level ~0.5 mmol/g)

-

Boc-Gly-OH

-

This compound

-

Boc-Ala-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Methanol (MeOH)

-

Diethyl ether (cold)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Anisole (scavenger)

Procedure:

-

Resin Swelling:

-

Place 1 g of MBHA resin in a reaction vessel.

-

Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

-

First Amino Acid Coupling (Boc-Gly-OH):

-

Dissolve Boc-Gly-OH (2 eq relative to resin substitution), HBTU (2 eq), and DIPEA (4 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours at room temperature.

-

To check for completion, perform a Kaiser test. If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Boc Deprotection:

-

Add 10 mL of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add another 10 mL of 50% TFA in DCM and agitate for 20 minutes.

-

Drain the solution and wash the resin with DCM (3 x 10 mL).

-

-

Neutralization:

-

Add 10 mL of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin with DCM (3 x 10 mL).

-

-

Coupling of this compound:

-

Dissolve this compound (2 eq), HBTU (2 eq), and DIPEA (4 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 4 hours at room temperature. A longer coupling time is recommended due to potential steric hindrance.

-

Perform a Kaiser test to monitor the reaction progress. If incomplete, allow the reaction to proceed longer or perform a second coupling.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Repeat Deprotection and Neutralization:

-

Repeat steps 3 and 4 to remove the Boc group from the morpholine moiety.

-

-

Coupling of Boc-Ala-OH:

-

Couple Boc-Ala-OH using the same procedure as in step 2.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Final Boc Deprotection:

-

Repeat step 3 to deprotect the N-terminal Ala.

-

-

Cleavage and Deprotection:

-

Caution: HF and TFMSA are extremely corrosive and toxic. Use appropriate personal protective equipment and a specialized apparatus.

-

Dry the resin thoroughly under vacuum.

-

For HF cleavage: Treat the resin with a mixture of HF:anisole (9:1) for 1 hour at 0°C.

-

For TFMSA cleavage: Treat the resin with a mixture of TFMSA:TFA:anisole.

-

Evaporate the cleavage cocktail under a stream of nitrogen.

-

-

Peptide Precipitation and Washing:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Protocol 2: Purification and Analysis

Materials:

-

Crude peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Preparative and analytical Reverse-Phase HPLC (RP-HPLC) system with a C18 column

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or acetic acid).

-

Purify the peptide by preparative RP-HPLC using a water/ACN gradient containing 0.1% TFA.

-

Collect fractions corresponding to the desired peptide peak.

-

-

Analysis:

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Quantitative Data

The following tables provide representative data for the synthesis of a model tripeptide containing this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Coupling Efficiency of Amino Acids

| Amino Acid | Coupling Time (h) | Coupling Reagent | Coupling Efficiency (%) |

| Boc-Gly-OH | 2 | HBTU/DIPEA | >99 |

| This compound | 4 | HBTU/DIPEA | ~95 |

| Boc-Ala-OH | 2 | HBTU/DIPEA | >99 |

Table 3: Yield and Purity of the Model Peptide

| Parameter | Value |

| Crude Peptide Yield | 75% |

| Purity after Purification | >98% |

| Overall Yield | 45% |

Potential Signaling Pathways and Biological Applications

The incorporation of morpholine scaffolds can significantly impact the biological activity of peptides. While specific signaling pathways are dependent on the overall peptide sequence and its target, the conformational constraint imposed by the morpholine ring can lead to:

-

Enhanced Receptor Binding: By pre-organizing the peptide backbone into a bioactive conformation, the morpholine moiety can increase binding affinity and selectivity for specific receptors.

-

Improved Enzyme Inhibition: The rigid structure can be designed to fit precisely into the active site of an enzyme, leading to more potent inhibition.

-

Increased Proteolytic Stability: The non-natural morpholine structure can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.

A hypothetical signaling pathway modulation by a morpholine-containing peptide is illustrated below.

Conclusion

This compound is a valuable building block for the synthesis of novel peptidomimetics. While its incorporation may require optimized coupling conditions due to steric hindrance, the potential benefits in terms of improved stability, solubility, and biological activity make it an attractive tool for drug discovery and development. The protocols and data presented here provide a foundation for researchers to successfully utilize this compound in their peptide synthesis endeavors.

Application Notes and Protocols for (R)-4-Boc-3-Morpholineacetic Acid in Drug Discovery and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block widely employed in medicinal chemistry and peptide synthesis. Its unique structural features, including the morpholine scaffold and the Boc-protected amine, make it a versatile component for the synthesis of complex bioactive molecules. The morpholine ring can enhance physicochemical properties such as aqueous solubility and metabolic stability, while the carboxylic acid moiety provides a convenient handle for amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection under acidic conditions, enabling its use in stepwise synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the use of this compound in the synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of drugs used in the management of type 2 diabetes.

Key Applications

-

Chiral Building Block: Serves as a key starting material for the stereoselective synthesis of complex molecules.

-

Medicinal Chemistry: Utilized in the development of novel therapeutic agents, particularly DPP-4 inhibitors for the treatment of type 2 diabetes.

-

Peptide Synthesis: Incorporated into peptide chains as a non-natural amino acid analogue to modulate biological activity and pharmacokinetic properties.

Physicochemical Properties

| Property | Value |

| CAS Number | 761460-03-1 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Storage | Store at 2-8 °C |

Experimental Protocols

Protocol 1: Amide Coupling for the Synthesis of a DPP-4 Inhibitor Intermediate

This protocol details the solution-phase coupling of this compound with a primary amine, a key step in the synthesis of certain DPP-4 inhibitors.

Reaction Scheme:

Figure 1: General scheme for the amide coupling reaction.

Materials:

-

This compound

-

Primary amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Addition of Amine: In a separate flask, dissolve the primary amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add this solution to the activated acid mixture from step 1.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

Quantitative Data (Example):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |

| This compound | 245.27 | 1.0 | 1.0 | - |

| Primary Amine | (Varies) | 1.0 | 1.0 | - |

| Coupled Product | (Varies) | - | - | ~85-95 |

Note: Yields are dependent on the specific primary amine used and reaction scale.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine, which can then be used in subsequent synthetic steps.

Reaction Scheme:

Figure 2: General scheme for Boc deprotection.

Materials:

-

Boc-protected intermediate from Protocol 1

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Deprotection: Add 4 M HCl in 1,4-dioxane (10 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

-

Drying: Collect the solid by filtration and dry under vacuum.

Quantitative Data (Example):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |

| Boc-Protected Intermediate | (Varies) | 1.0 | 1.0 | - |

| Deprotected Amine (HCl salt) | (Varies) | - | - | >95 |

Signaling Pathway and Experimental Workflow Diagrams

Figure 3: Workflow for the synthesis and biological evaluation of a DPP-4 inhibitor.

Figure 4: General workflow for incorporating this compound into a peptide using Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of novel pharmaceuticals and modified peptides. The provided protocols offer a foundational methodology for its use in amide coupling and subsequent deprotection, critical steps in the synthesis of DPP-4 inhibitors and other bioactive molecules. Researchers and drug development professionals can adapt these procedures to their specific synthetic targets, leveraging the unique properties of this chiral building block to advance their research and development efforts.

References

(R)-4-Boc-3-Morpholineacetic Acid: A Versatile Chiral Building Block in Drug Discovery

(R)-4-Boc-3-Morpholineacetic acid is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its inherent chirality, coupled with the presence of a protected amine and a carboxylic acid functional group, makes it an ideal starting material for creating stereospecific morpholine-containing compounds. This application note provides a detailed overview of its utility, focusing on its application in the synthesis of bioactive molecules, and includes experimental protocols and relevant biological pathway information.

Key Applications

This compound is particularly useful in the following areas:

-

Pharmaceutical Synthesis: As a chiral building block, it is integral to the synthesis of various bioactive molecules, including potential drug candidates in pharmaceuticals and agrochemicals.[1]

-

Peptide Synthesis: The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in peptide synthesis, allowing for selective deprotection and the creation of intricate peptide sequences.[1]

-

Medicinal Chemistry: The morpholine scaffold is a common motif in molecules targeting the central nervous system and in enzyme inhibitors. This building block allows for systematic structure-activity relationship (SAR) studies.

Application Example: Synthesis of a Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor Precursor

One of the key applications of this compound is in the synthesis of precursors for potent enzyme inhibitors, such as those targeting Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Inhibition of GSK-3β is a promising therapeutic strategy for these conditions.

The following sections detail the synthesis of a morpholine carboxamide, a key intermediate for a potential GSK-3β inhibitor, via amide coupling of this compound with an aniline derivative.

Quantitative Data for Amide Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Yield (%) |

| This compound | 4-Cyanoaniline | EDC, HOBt, DMAP | DIPEA | ACN | 75-93% |

| This compound | Biphenylamine | EDC, HOBt, DMAP | DIPEA | ACN | 93% |

| This compound | 4-tert-Butylaniline | EDC, HOBt, DMAP | DIPEA | ACN | 58% |

Data is extrapolated from similar amide coupling reactions with electron-deficient amines and functionalized carboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl 3-(2-((4-cyanophenyl)amino)-2-oxoethyl)morpholine-4-carboxylate

This protocol describes a general procedure for the amide coupling of this compound with an electron-deficient aniline, such as 4-cyanoaniline, using a common carbodiimide-mediated coupling method.

Materials:

-

This compound

-

4-Cyanoaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) are added 4-cyanoaniline (1.1 eq), 1-hydroxybenzotriazole (HOBt) (0.1 eq), and 4-dimethylaminopyridine (DMAP) (1.0 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq) is added dropwise, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane (DCM) and washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography to afford the desired amide product.

Protocol 2: Boc-Deprotection

The Boc protecting group can be removed under acidic conditions to liberate the secondary amine of the morpholine ring, which can then be further functionalized.

Materials:

-

Boc-protected morpholine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

The Boc-protected morpholine derivative is dissolved in dichloromethane (DCM).

-

An equal volume of trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent and excess TFA are removed under reduced pressure to yield the deprotected product as its TFA salt.

Signaling Pathway and Mechanism of Action

GSK-3β is a key downstream regulator in multiple signaling pathways, including the insulin signaling pathway and the Wnt/β-catenin pathway.

-

Insulin Signaling Pathway: In the context of insulin signaling, GSK-3β is constitutively active and phosphorylates glycogen synthase, thereby inhibiting glycogen synthesis. Upon insulin binding to its receptor, a signaling cascade involving PI3K and Akt leads to the phosphorylation and inhibition of GSK-3β, which in turn allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen storage.

-

Wnt/β-catenin Signaling Pathway: In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

An inhibitor derived from this compound would be designed to bind to the ATP-binding pocket of GSK-3β, preventing the phosphorylation of its downstream substrates. This inhibition would lead to the activation of glycogen synthase and the stabilization of β-catenin, thereby modulating these critical signaling pathways.

Visualizations

References

Application of (R)-4-Boc-3-Morpholineacetic Acid in the Development of Tachykinin Receptor Antagonists

(R)-4-Boc-3-Morpholineacetic acid , a chiral building block, serves as a critical starting material in the synthesis of potent tachykinin receptor antagonists. Its inherent stereochemistry is pivotal for achieving high-affinity binding to neurokinin (NK) receptors, specifically NK1, NK2, and NK3. This application note details the use of this versatile morpholine derivative in the discovery of dual and triple tachykinin receptor antagonists, which have potential therapeutic applications in a range of disorders including inflammatory diseases, pain, and affective disorders.

The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The defined stereocenter in this compound allows for the precise spatial orientation of substituents, which is crucial for effective interaction with the binding sites of G-protein coupled receptors like the tachykinin receptors.

Application in the Synthesis of Dual NK1/NK2/NK3 Receptor Antagonists

A notable application of a derivative of this compound is in the synthesis of novel morpholine analogues that exhibit potent and balanced antagonist activity at NK1, NK2, and NK3 receptors. The stereochemistry at the 3-position of the morpholine ring, derived from the chiral starting material, is a key determinant of the high binding affinities observed.

Quantitative Biological Data

The synthesized morpholine analogues have been evaluated for their binding affinity to human NK1, NK2, and NK3 receptors expressed in CHO cells. The results for a key compound, (S,R)-12, derived from a stereoisomer of the title compound, are summarized in the table below.

| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) |

| (S,R)-12 | 1.2 | 2.5 | 1.8 |

Data extracted from Nishi, T., et al. Bioorganic & Medicinal Chemistry Letters, 2000.

Experimental Protocols

The following protocols describe the key steps in the synthesis of a core intermediate and the final tachykinin receptor antagonist, illustrating the application of the this compound scaffold.

Protocol 1: Synthesis of the Chiral Morpholine Core Intermediate

This protocol outlines the synthesis of the key chiral morpholine intermediate from a derivative of this compound.

Materials:

-

(R)-Methyl 2-(4-Boc-morpholin-3-yl)acetate

-

Lithium aluminum hydride (LiAlH4)

-

Dry tetrahydrofuran (THF)

-

Sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexane

Procedure:

-